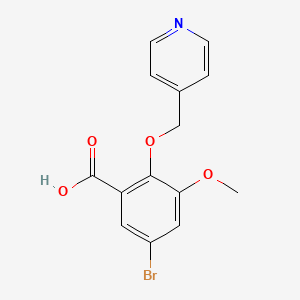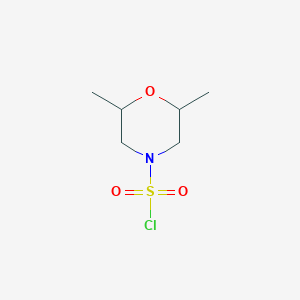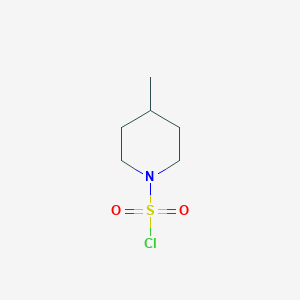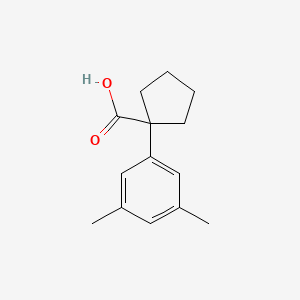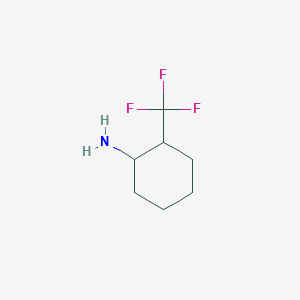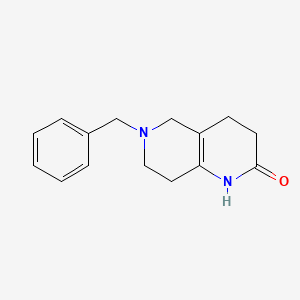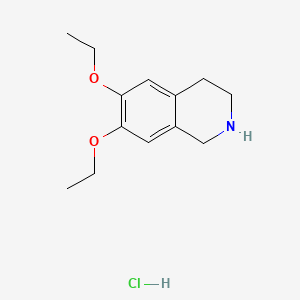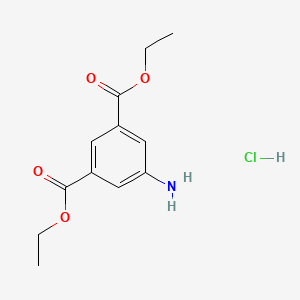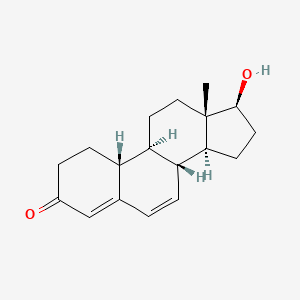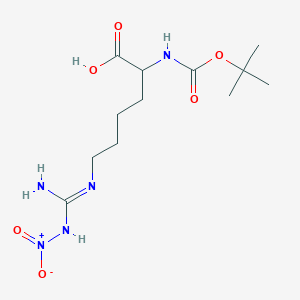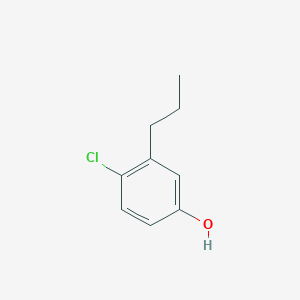
4-Chloro-3-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-propylphenol is a chemical compound with the molecular formula C9H11ClO . It is used in various applications, including as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-propylphenol consists of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom . The average mass is 170.636 Da and the monoisotopic mass is 170.049850 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-propylphenol include a density of 1.1±0.1 g/cm3, boiling point of 290.4±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 129.4±20.4 °C . It also has a molar refractivity of 47.2±0.3 cm3, and a polar surface area of 20 Å2 .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact
Biodegradation by Fungi : A study on the filamentous fungus Aspergillus versicolor showed its capability to completely remove environmental pollutants like 4-n-Nonylphenol, a compound structurally related to 4-Chloro-3-propylphenol, using it as the sole carbon and energy source. This process resulted in the mineralization of the xenobiotic, proving the fungus's efficiency in metabolizing such pollutants (Krupiński et al., 2014).
Advanced Oxidation Processes : Research on the degradation of chlorinated phenols through various Advanced Oxidation Processes (AOPs) indicates effective methods for treating water contaminated with these pollutants. A comparative study highlighted the efficiency of the UV/Fenton process in the partial mineralization of 4-chloro-2-nitrophenol, a compound sharing the chlorophenol group with 4-Chloro-3-propylphenol (Saritha et al., 2007).
Photodegradation : The photodegradation of 4-tert octylphenol, another environmental pollutant, in the presence of Fe(III) under UV irradiation, demonstrates an efficient method for removing such compounds from water. This study provides insights into the potential for similar approaches to treat water contaminated with 4-Chloro-3-propylphenol and its derivatives (Wu et al., 2012).
Potential Applications
- Catalysis and Material Science : The steam-assisted dealkylation of propylphenol derivatives over acidic zeolites, with a focus on transforming lignin-derived products into valuable chemicals like phenol and propylene, highlights the potential of 4-Chloro-3-propylphenol in catalytic processes and material science applications (Liao et al., 2018).
Propiedades
IUPAC Name |
4-chloro-3-propylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6,11H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANDSHVJMGCDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-propylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


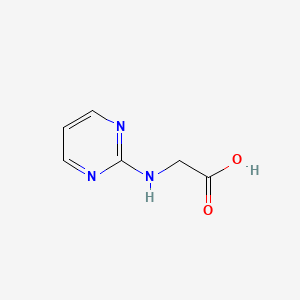
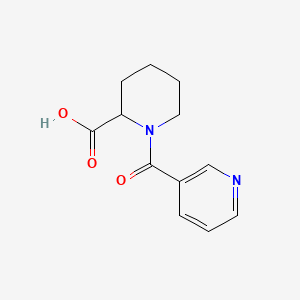
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
